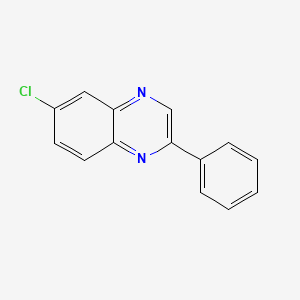
6-Chloro-2-phenylquinoxaline
描述
6-Chloro-2-phenylquinoxaline is an organic compound with the molecular formula C14H9ClN2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science. The compound is characterized by a quinoxaline core substituted with a chlorine atom at the 6-position and a phenyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
One common method to synthesize 6-Chloro-2-phenylquinoxaline involves the condensation of 2-phenyl-1,2-diamine with 1,2-dichlorobenzene in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF). The general reaction scheme is as follows:
2-Phenyl-1,2-diamine+1,2-DichlorobenzeneK2CO3,Refluxthis compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise temperature control and efficient mixing, which are crucial for the reproducibility and scalability of the process.
化学反应分析
Types of Reactions
6-Chloro-2-phenylquinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted quinoxalines with various functional groups replacing the chlorine atom.
Electrophilic Substitution: Nitro or sulfonyl derivatives of this compound.
Oxidation and Reduction: Oxidized or reduced forms of the quinoxaline core, leading to different quinoxaline derivatives.
科学研究应用
6-Chloro-2-phenylquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug development.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used as a probe to study enzyme activities and receptor-ligand interactions in biochemical assays.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 6-Chloro-2-phenylquinoxaline depends on its specific application:
Anticancer Activity: It may inhibit cell proliferation by interacting with DNA or specific enzymes involved in cell cycle regulation.
Antimicrobial Activity: The compound can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.
相似化合物的比较
Similar Compounds
2-Phenylquinoxaline: Lacks the chlorine substitution, which may affect its biological activity and chemical reactivity.
6-Methyl-2-phenylquinoxaline: Substitution with a methyl group instead of chlorine, leading to different electronic and steric properties.
6-Bromo-2-phenylquinoxaline: Similar to 6-Chloro-2-phenylquinoxaline but with a bromine atom, which can influence its reactivity and biological interactions.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in specific interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
6-chloro-2-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSLNGZDFDXBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347053 | |
| Record name | 6-Chloro-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25187-19-3 | |
| Record name | 6-Chloro-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



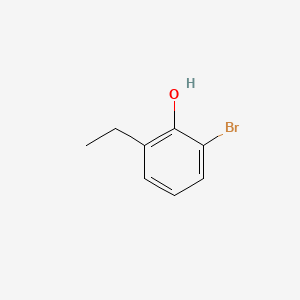
![(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B3350008.png)
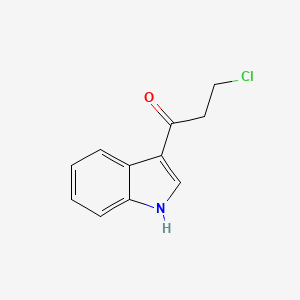

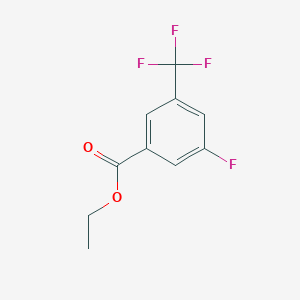
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone](/img/structure/B3350042.png)
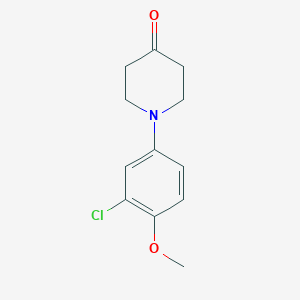
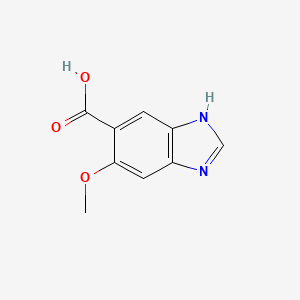
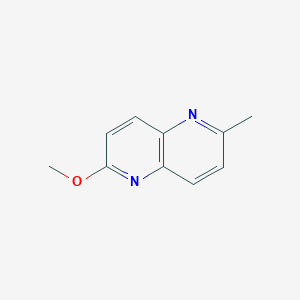
![3-methyl-1H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3350074.png)
![Pyrido[3,4-d]pyridazine](/img/structure/B3350088.png)
![Pyridazino[4,5-d]pyridazine](/img/structure/B3350090.png)
![Pyrido[2,3-d]pyridazine](/img/structure/B3350097.png)
